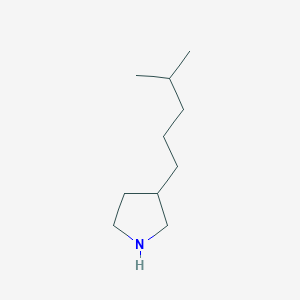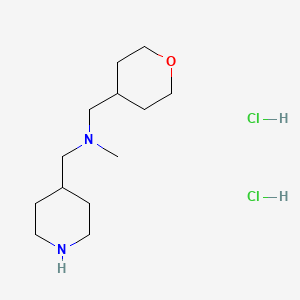![molecular formula C11H25Cl2N3O B1424055 N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride CAS No. 1220036-51-0](/img/structure/B1424055.png)
N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride
Descripción general
Descripción
N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride, also known as N-DMPPC, is a synthetic compound used in the scientific research field. N-DMPPC is a synthetic derivative of the naturally occurring substance piperidine, and is a member of the piperidinecarboxamide family. It is a white, crystalline powder and is soluble in water. N-DMPPC has a variety of applications in the scientific research field and has been studied extensively, but its mechanism of action and biochemical and physiological effects are still not fully understood.
Aplicaciones Científicas De Investigación
Structural Requirements for Modulation of CB1 Receptor
N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride's functional groups and structural requirements are significant for its allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural aspects include the length of the chain at the C3-position, the presence of an electron-withdrawing group at the C5-position, and the length and type of amino substituent on the phenyl ring. These factors crucially influence the binding affinity and cooperativity to the CB1 receptor, making this compound a candidate for further research in the modulation of this receptor (Khurana et al., 2014).
Antifungal and Cytotoxic Properties
The compound has been studied for its role in biomedical applications due to its antifungal and cytotoxic properties. Notably, it has shown significant inhibition of biofilm formation by Candida albicans and substantial cytotoxicity against certain cancer cell types. This suggests potential use in developing treatments for fungal infections and cancer (De Silva et al., 2021).
Synthesis and Optimization
Efforts have been directed towards the synthesis and optimization of this compound for pharmaceutical applications. Improved synthesis processes have been reported, focusing on enantiomeric purity and the use of less hazardous reagents. This ensures a safer and more efficient production of the compound, making it more accessible for further research and development (Kuo et al., 2001).
Solvent Interaction Studies
The interaction of this compound with different solvents has been a subject of study. Understanding the hydrogen bonding capacity and the degree of association in various solvents helps in comprehending the compound's behavior in different environments, which is crucial for its application in various fields (Kamorina et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that this compound is a significant chemical raw material used in various applications .
Mode of Action
It’s known to be used in the synthesis of polyurethane catalysts, epoxy resin curing agents, epoxy promoters, and for the synthesis of pharmaceutical intermediates and surfactants .
Biochemical Pathways
It’s known to be used in the synthesis of various compounds, which suggests it may be involved in multiple biochemical pathways .
Pharmacokinetics
Its solubility in water suggests it may have good bioavailability .
Result of Action
It’s known to be used in the synthesis of various compounds, which suggests it may have multiple effects at the molecular and cellular level .
Action Environment
It’s known to be a stimulant chemical, and precautions should be taken to avoid skin and eye contact, ensure good ventilation to prevent vapor accumulation, and follow safety procedures during storage and handling .
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]piperidine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-14(2)8-4-7-13-11(15)10-5-3-6-12-9-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCSEUOCVLFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




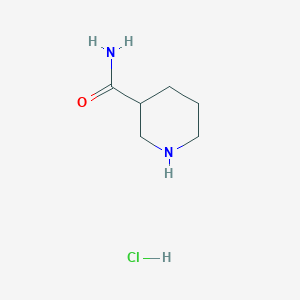
![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)
![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1423977.png)
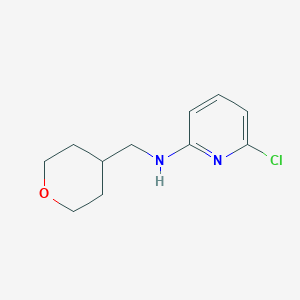
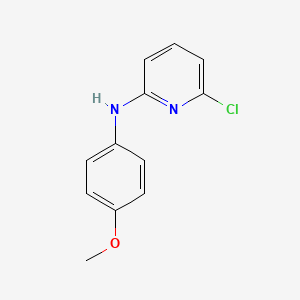
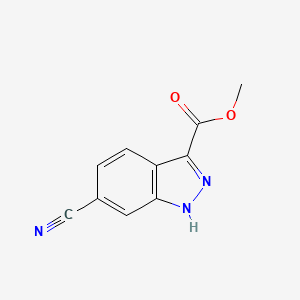
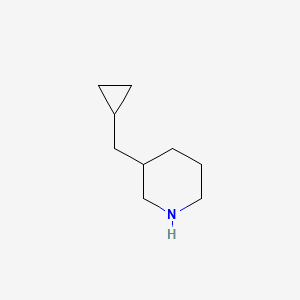
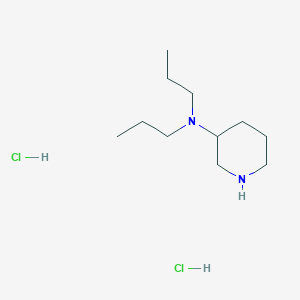

![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)
